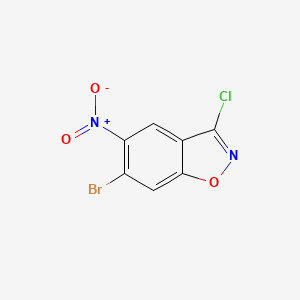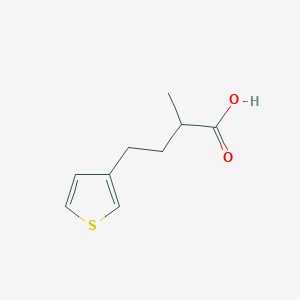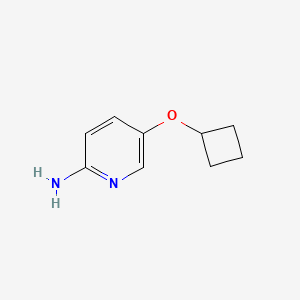![molecular formula C12H18N2O2 B13520051 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide can be achieved through several methods. One common approach involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the N-alkylation of primary amines and ammonia .
Industrial Production Methods
For industrial production, the preparation method often involves the use of Raney nickel and borohydride in a reaction solvent. The process includes adding 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, performing a hydrogenation reaction, filtering the reaction liquid, and concentrating under reduced pressure to obtain the desired product . This method is advantageous due to its high yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, such as antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-(4-methoxyanilino)methylphenol
- 2-(anilinomethyl)phenol
Uniqueness
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides additional stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
BNMCPCWZQFGFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)




![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)


amino}acetic acid hydrochloride](/img/structure/B13520029.png)
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
